![molecular formula C4H11ClFNO B15316272 1-Amino-3-fluorobutan-2-olhydrochloride](/img/structure/B15316272.png)
1-Amino-3-fluorobutan-2-olhydrochloride
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Overview
Description
1-Amino-3-fluorobutan-2-olhydrochloride is an organic compound with the molecular formula C4H11ClFNO. It is a fluorinated amino alcohol, which makes it an interesting subject for various chemical and biological studies. The presence of both amino and fluorine groups in its structure imparts unique properties that are valuable in different fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-fluorobutan-2-olhydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of an amino group. One common method involves the reaction of 3-fluorobutan-2-one with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield. The final product is typically purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-fluorobutan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-fluorobutan-2-one, while reduction could produce 1-amino-3-fluorobutan-2-ol.
Scientific Research Applications
1-Amino-3-fluorobutan-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Amino-3-fluorobutan-2-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-fluoropropane: Another fluorinated amino compound with similar properties but a different carbon chain length.
3-Amino-2-fluorobutanol: A structural isomer with the amino and fluorine groups in different positions.
1-Amino-3-chlorobutan-2-ol: A chlorinated analog with similar reactivity but different chemical properties.
Uniqueness
1-Amino-3-fluorobutan-2-olhydrochloride is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and biological activity. The presence of both amino and fluorine groups in a single molecule allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
1-Amino-3-fluorobutan-2-ol hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
1-Amino-3-fluorobutan-2-ol hydrochloride is characterized by its unique chemical structure, which includes an amino group and a fluorinated carbon chain. This structure is crucial for its interaction with biological systems.
Molecular Formula : C4H10ClFNO
Molecular Weight : 141.58 g/mol
IUPAC Name : (2S)-2-amino-3-fluorobutan-1-ol hydrochloride
The biological activity of 1-Amino-3-fluorobutan-2-ol hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. Research has indicated that it may act as an inhibitor of certain enzymes involved in metabolic processes, which can lead to altered cellular functions.
Enzyme Inhibition
Studies have shown that compounds similar to 1-amino-3-fluorobutan-2-ol can inhibit enzymes like CD38, which plays a role in NAD+ metabolism. This inhibition can affect cellular signaling pathways related to energy metabolism and oxidative stress management .
Antimicrobial Properties
Research indicates that 1-amino-3-fluorobutan-2-ol hydrochloride exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
Another area of research focuses on the compound's potential antitumor properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic signaling pathways.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HCT116 | 10 |
SW620 | 12 |
These findings suggest that 1-amino-3-fluorobutan-2-ol hydrochloride may serve as a lead compound for further development into anticancer therapies.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 1-amino-3-fluorobutan-2-ol hydrochloride was tested against a panel of pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .
Case Study 2: Cancer Cell Apoptosis
A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of 1-amino-3-fluorobutan-2-ol hydrochloride resulted in increased rates of apoptosis as measured by flow cytometry. The compound was shown to activate caspase pathways, which are critical in the apoptotic process .
Properties
Molecular Formula |
C4H11ClFNO |
---|---|
Molecular Weight |
143.59 g/mol |
IUPAC Name |
1-amino-3-fluorobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H10FNO.ClH/c1-3(5)4(7)2-6;/h3-4,7H,2,6H2,1H3;1H |
InChI Key |
SASQNXIIDIWEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CN)O)F.Cl |
Origin of Product |
United States |
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